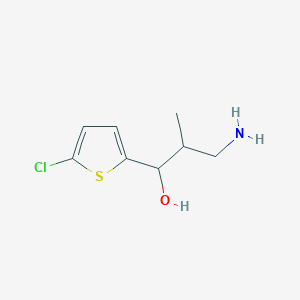
3-Amino-1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C7H10ClNOS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with a suitable amine and a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one
- 3-Amino-1-(5-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol
Comparison: Compared to its analogs, 3-Amino-1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern on the thiophene ring. This uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H12ClNOS |
|---|---|
Molekulargewicht |
205.71 g/mol |
IUPAC-Name |
3-amino-1-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H12ClNOS/c1-5(4-10)8(11)6-2-3-7(9)12-6/h2-3,5,8,11H,4,10H2,1H3 |
InChI-Schlüssel |
MUPRBTBUCCHHTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C(C1=CC=C(S1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


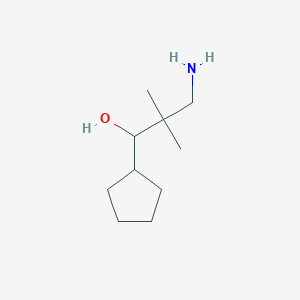
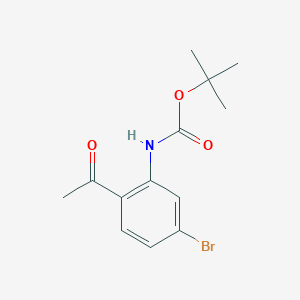
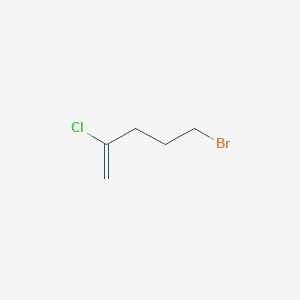
![3-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13186808.png)
![(2S)-2-amino-3,3-dimethyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B13186813.png)
![1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol](/img/structure/B13186815.png)

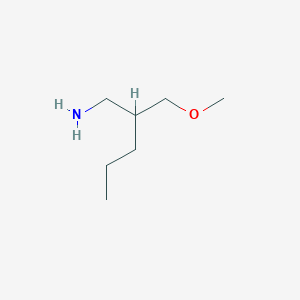
![Methyl 4-[3,5-bis(3-fluoro-4-methoxycarbonylphenyl)phenyl]-2-fluorobenzoate](/img/structure/B13186834.png)

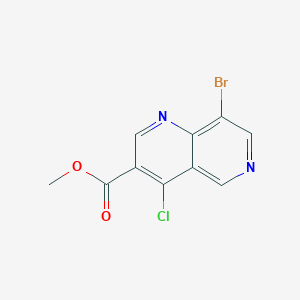
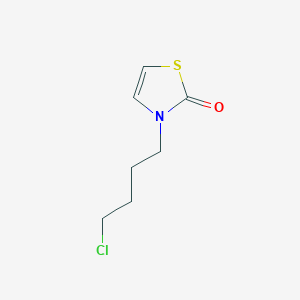
![5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole](/img/structure/B13186865.png)
![(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine](/img/structure/B13186872.png)
